molecular formula C5H12ClNO2 B3176250 Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride CAS No. 98541-04-9

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Cat. No.: B3176250
CAS No.: 98541-04-9
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-DEVUXVJFSA-N
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Description

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted cyclopentanediols, ketones, and amines.

Scientific Research Applications

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
  • Rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
  • Rac-(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride

Uniqueness

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and diol functional groups.

Properties

IUPAC Name

(1R,2R,3R)-3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-DEVUXVJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 2
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 3
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 4
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 5
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 6
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride

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